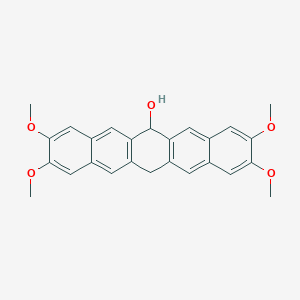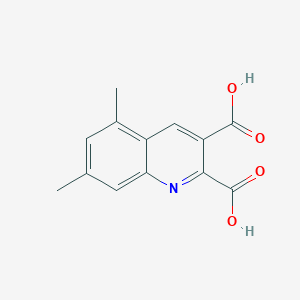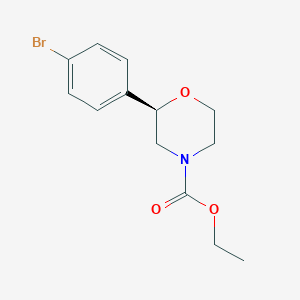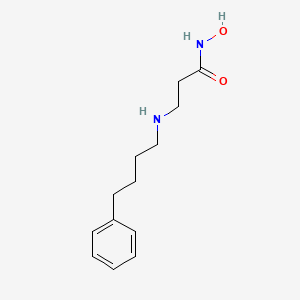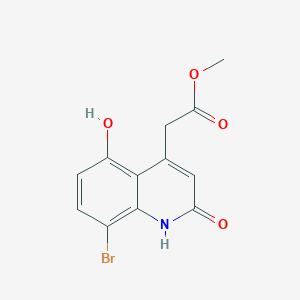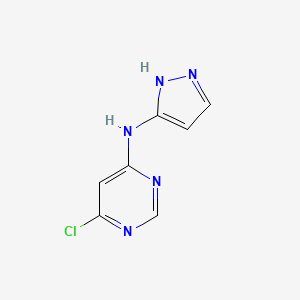
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN5. It is a derivative of pyrimidine and pyrazole, featuring a chlorine atom at the 6th position of the pyrimidine ring and a pyrazolyl group at the 3rd position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrimidine ring is chlorinated at the 6th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling Reaction: The chlorinated pyrimidine is then coupled with the pyrazole derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Substitution Reactions: The chlorine atom at the 6th position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form various oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can have different functional groups attached, enhancing their chemical and biological properties .
科学的研究の応用
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine
- 4-Pyrimidinamine, 6-chloro-N-1H-pyrazol-3-yl-
Uniqueness
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C7H6ClN5 |
|---|---|
分子量 |
195.61 g/mol |
IUPAC名 |
6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-7(10-4-9-5)12-6-1-2-11-13-6/h1-4H,(H2,9,10,11,12,13) |
InChIキー |
WETZFTAMFIWJLK-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1)NC2=CC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


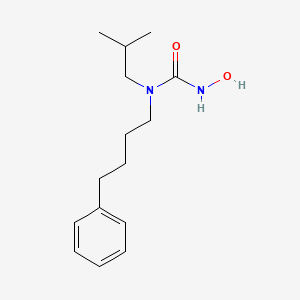
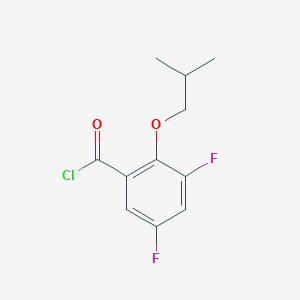
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
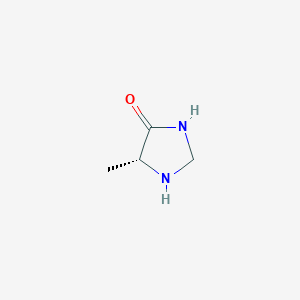
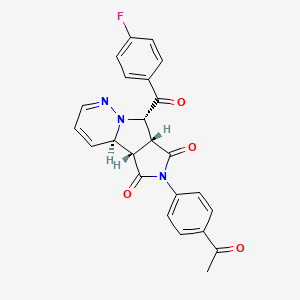
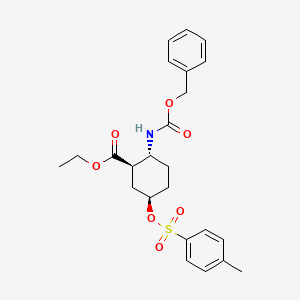
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
